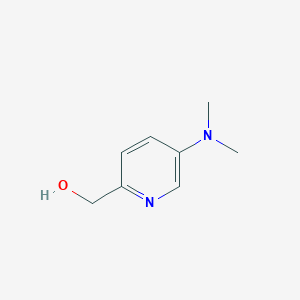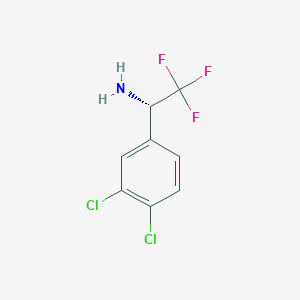
2-(7-Chloro-1H-indazol-3-yl)acetic acid
説明
“2-(7-Chloro-1H-indazol-3-yl)acetic acid” is a heterocyclic organic compound . It is part of the indazole family, which has a wide variety of medicinal applications such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Synthesis Analysis
The synthesis of indazoles, including “2-(7-Chloro-1H-indazol-3-yl)acetic acid”, involves several strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular formula of “2-(7-Chloro-1H-indazol-3-yl)acetic acid” is C9H7ClN2O2 . The structure includes a seven-membered ring with two nitrogen atoms and a chlorine atom attached to it .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of indazoles are complex and varied. They include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .科学的研究の応用
- Indazoles are a medicinally important heterocyclic moiety . Researchers have synthesized N-phenyl-1H-indazole-1-carboxamides and evaluated their in vitro antiproliferative activities against tumor cell lines from different cancer types. Investigating the antiproliferative potential of 2-(7-Chloro-1H-indazol-3-yl)acetic acid could provide insights into its role in cancer therapy.
- Analogous compounds, such as 2-(5-butyl-3-chloro-1-substituted-1H-pyrrol-2-yl)-1H-benzo[d]imidazole, have been evaluated for antitumor activity against specific cancer cell lines . Similar studies on 2-(7-Chloro-1H-indazol-3-yl)acetic acid could reveal its potential as an antitumor agent.
Antiproliferative Activity
Antitumor Activity
作用機序
Target of Action
Indazole derivatives, which include this compound, have been found to inhibit certain kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play crucial roles in cell cycle regulation and volume regulation, respectively .
Mode of Action
It is known that indazole derivatives can inhibit the activity of certain kinases . This inhibition could potentially alter the phosphorylation state of various proteins, leading to changes in cellular processes.
Biochemical Pathways
Given its potential inhibitory effects on certain kinases, it could impact pathways related to cell cycle regulation and cell volume regulation .
Result of Action
Given its potential inhibitory effects on certain kinases, it could potentially alter the phosphorylation state of various proteins, leading to changes in cellular processes .
特性
IUPAC Name |
2-(7-chloro-2H-indazol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-6-3-1-2-5-7(4-8(13)14)11-12-9(5)6/h1-3H,4H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCCKYGSHUNHAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70721831 | |
| Record name | (7-Chloro-2H-indazol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-Chloro-1H-indazol-3-yl)acetic acid | |
CAS RN |
35845-23-9 | |
| Record name | (7-Chloro-2H-indazol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70721831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-[2-(Trimethylsilyl)ethynyl]-1H-indazole](/img/structure/B1506895.png)





![3-Methyl-3H-pyrazolo[3,4-B]pyridine](/img/structure/B1506940.png)





![Vanadium,bis[(1,2,3,3a,7a-h)-1H-inden-1-yl]-](/img/structure/B1506959.png)
